![molecular formula C8H7NO5 B3048662 Methyl 4-hydroxy-2-nitrobenzoate CAS No. 178758-50-4](/img/structure/B3048662.png)
Methyl 4-hydroxy-2-nitrobenzoate
Overview
Description
“Methyl 4-hydroxy-2-nitrobenzoate” is a chemical compound with the CAS Number: 178758-50-4 . It has a molecular weight of 197.15 and its IUPAC name is methyl 4-hydroxy-2-nitrobenzoate . The compound is typically available in a powder form .
Synthesis Analysis
While specific synthesis methods for “Methyl 4-hydroxy-2-nitrobenzoate” were not found in the search results, nitro compounds can generally be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .Physical And Chemical Properties Analysis
“Methyl 4-hydroxy-2-nitrobenzoate” is a powder with a melting point between 161-166°C .Scientific Research Applications
Crystal Structure Analysis
Methyl 4-hydroxy-2-nitrobenzoate crystallizes with two unique molecules, A and B, in the asymmetric unit of the triclinic unit cell . The study of these non-covalent interactions is crucial to understanding the structures of organic crystals .
Non-Covalent Interactions
This compound plays a significant role in biological or biomimetic systems as well as in artificial supramolecular structures. They can stabilize the three-dimensional structure of large molecules, such as proteins and nucleic acids, and are involved in many biological processes .
Hydrogen Bonding
In the crystal structure, 12 hydrogen bonding and two π-stacking interactions link the molecules into infinite stacked sheets parallel to (101) . This is a key aspect of its structural stability.
Nonlinear Optical Applications
Organic nonlinear optical (NLO) single crystals of 2-amino-4-methylpyridinium-4-hydroxybenzolate (2A4MP4HB) were grown by slow solvent evaporation (SSE) method . The second order hyperpolarizability of 2A4MP4HB crystal was analyzed theoretically .
Third-Order NLO Applications
These pyridine-based molecules were commonly operated for third-order NLO applications mainly which examine both nonlinear refraction (NLR) and nonlinear absorption (NLA) .
Drug Synthesis
Methyl 4-hydroxy-2-nitrobenzoate is used in the synthesis of Bosutinib, a second-generation Bcr-Abl kinase inhibitor . This drug has been evaluated for the treatment of Chronic Myeloid Leukemia (CML) in a Phase III clinical trial .
Safety and Hazards
properties
IUPAC Name |
methyl 4-hydroxy-2-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-8(11)6-3-2-5(10)4-7(6)9(12)13/h2-4,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTVRPYIMBEWNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610620 | |
Record name | Methyl 4-hydroxy-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-2-nitrobenzoate | |
CAS RN |
178758-50-4 | |
Record name | Methyl 4-hydroxy-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-hydroxy-2-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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